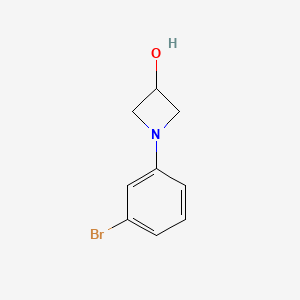

1-(3-Bromophenyl)azetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Biology

Four-membered nitrogen heterocycles, particularly azetidines, are increasingly recognized for their significant contributions to chemical biology and medicinal research. magtech.com.cnnih.gov Their compact and rigid structure provides a unique three-dimensional framework that can be exploited to design molecules with improved metabolic stability and potential as bioisosteres for other cyclic systems like pyridines. nih.gov The inherent ring strain in azetidines, while making them more stable and easier to handle than their three-membered aziridine (B145994) counterparts, also imparts a unique reactivity that can be harnessed for various chemical transformations. rsc.org

The incorporation of the azetidine (B1206935) moiety into drug candidates has been shown to influence a wide range of pharmacological properties. nih.gov Compounds containing the azetidine scaffold have demonstrated a diverse array of biological activities, including anticancer, antibacterial, antimicrobial, antimalarial, and antiviral effects. nih.govresearchgate.net They have also been investigated for their potential in treating central nervous system disorders, inflammation, and diabetes. nih.gov The ability of the azetidine ring to act as a surrogate for other functional groups or to introduce specific conformational constraints makes it a powerful tool in the design of new therapeutic agents. rsc.org

Historical Context and Evolution of Azetidine Synthesis Methodologies

Historically, the synthesis of azetidines was challenging, which limited their exploration and application in organic chemistry. nih.govacs.org Early methods for constructing the azetidine ring were often inefficient and lacked general applicability. acs.org However, the past few decades have witnessed significant advancements in synthetic methodologies, leading to a resurgence of interest in this class of heterocycles. nih.govnih.gov

Key developments in azetidine synthesis include:

Cyclization Reactions: The formation of the azetidine ring through intramolecular cyclization of precursors containing both a nitrogen nucleophile and a suitable leaving group has been a cornerstone of azetidine synthesis. magtech.com.cn

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used and effective method for preparing N-substituted azetidines. acs.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction between imines and alkenes, have provided a direct route to certain azetidine structures. scispace.com

Ring Expansions and Contractions: Methodologies involving the rearrangement of other heterocyclic systems have also been developed to access the azetidine core. magtech.com.cn

These evolving synthetic strategies have not only made a wider range of substituted azetidines more accessible but have also enabled the stereoselective synthesis of chiral azetidines, which is crucial for their application in medicinal chemistry where specific stereoisomers often exhibit distinct biological activities. fiveable.me

Overview of Research Focus on 1-(3-Bromophenyl)azetidin-3-ol and Related Azetidine Scaffolds

Within the broader class of azetidines, specific substitution patterns have garnered significant research attention due to their potential as key intermediates in the synthesis of biologically active molecules. This compound is one such compound that serves as a valuable building block in medicinal chemistry. uni.lu The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

The hydroxyl group at the 3-position of the azetidine ring is another key feature, offering a site for further modification or for influencing the molecule's interaction with biological targets. nih.gov Research on related 3-hydroxyazetidine and 3-aminoazetidine scaffolds has demonstrated their utility in developing potent and selective inhibitors of various enzymes and receptors. For instance, substituted azetidin-3-ols have been investigated for their potential as antibacterial agents and dopamine (B1211576) antagonists. researchgate.netnih.gov

The strategic placement of the bromophenyl and hydroxyl moieties in this compound makes it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications, including antiparasitic agents. google.com The ongoing research into this and related azetidine scaffolds underscores the continued importance of this heterocyclic system in the quest for new and improved medicines.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1779983-71-9 sigmaaldrich.com |

| Canonical SMILES | C1C(CN1C2=CC(=CC=C2)Br)O |

| InChI Key | PLEZLMVSHBXGFT-UHFFFAOYSA-N |

Data sourced from PubChem uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEZLMVSHBXGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779983-71-9 | |

| Record name | 1-(3-bromophenyl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for Azetidine Ring Systems

General Principles of Azetidine (B1206935) Ring Formation: Strain-Driven Character and Synthetic Challenges

The synthesis of azetidines, including 1-(3-Bromophenyl)azetidin-3-ol, is fundamentally influenced by the inherent strain of the four-membered ring. With a ring strain of approximately 25.4 kcal/mol, azetidines are more stable and easier to handle than the highly reactive three-membered aziridines, yet they possess sufficient strain to participate in unique chemical transformations not observed in their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.orgresearchwithrutgers.com This "strain-driven character" is a double-edged sword for the synthetic chemist. While it can be harnessed for subsequent functionalization, it also presents significant challenges during the initial ring-forming reactions.

The primary synthetic challenge lies in overcoming the enthalpic barrier associated with forming a strained four-membered ring. Cyclization reactions must be carefully designed to favor the 4-exo-tet cyclization pathway over competing intermolecular reactions or alternative intramolecular cyclizations that could lead to larger, more stable rings. Furthermore, the conformational rigidity of the azetidine ring demands precise stereochemical control during its construction.

| Ring System | Approximate Ring Strain (kcal/mol) | Relative Stability |

| Aziridine (B145994) | 27.7 | Low |

| Azetidine | 25.4 | Moderate |

| Pyrrolidine | 5.4 | High |

| This table illustrates the comparative ring strain of small nitrogen-containing heterocycles, highlighting the unique position of the azetidine ring. rsc.org |

Classical and Contemporary Cyclization Approaches to Azetidines

The construction of the azetidine core of this compound can be envisioned through several classical and contemporary cyclization strategies. These methods primarily involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Nucleophilic Displacement Reactions: Halides, Sulfonic Esters, and Triflates as Leaving Groups

One of the most common and direct methods for synthesizing the azetidine ring is through intramolecular nucleophilic displacement. magtech.com.cn This approach involves a precursor molecule containing a nucleophilic amine and an electrophilic carbon atom separated by a three-atom chain. The amine attacks the electrophilic carbon, displacing a leaving group and forming the cyclic azetidine structure.

For the synthesis of a precursor to this compound, a suitable starting material would be a 1-amino-3-halo-propan-2-ol derivative, where the amine is substituted with a 3-bromophenyl group. The choice of the leaving group is critical for the success of the cyclization.

Halides : While chloro- and bromo-derivatives can be used, iodo-substituted precursors are often more reactive, facilitating the ring closure under milder conditions.

Sulfonic Esters : Mesylates and tosylates are excellent leaving groups and are frequently employed in azetidine synthesis. They are readily prepared from the corresponding alcohol.

Triflates : Trifluoromethanesulfonates (triflates) are among the most powerful leaving groups, often enabling cyclizations that are difficult with other substrates. nih.gov The high reactivity of triflates can be particularly advantageous in overcoming the strain of the forming four-membered ring.

A representative, though not specific, synthesis of a 1,3-disubstituted azetidine is achieved by reacting a primary amine with the in-situ generated bis-triflate of a 2-substituted-1,3-propanediol. organic-chemistry.org

| Leaving Group | General Reactivity | Typical Reaction Conditions |

| Chloride (Cl) | Moderate | Elevated temperatures, strong base |

| Bromide (Br) | Good | Moderate temperatures, base |

| Iodide (I) | High | Mild temperatures, base |

| Mesylate (OMs) | Very Good | Mild to moderate temperatures, base |

| Tosylate (OTs) | Very Good | Mild to moderate temperatures, base |

| Triflate (OTf) | Excellent | Low temperatures, mild base |

| This interactive table provides a general comparison of leaving groups commonly used in intramolecular nucleophilic displacement reactions for azetidine synthesis. |

Reductive Cyclization of Imines and Related Precursors

Reductive cyclization offers an alternative pathway to the azetidine ring. This method typically involves the formation of an imine from a β-amino ketone or aldehyde, followed by a reductive ring closure. While less common for the direct synthesis of azetidin-3-ols, this strategy is a valid approach for constructing the core azetidine skeleton. For instance, a Zr-catalyzed reaction of ethylmagnesium chloride with imines can produce intermediates that, upon further reaction, yield azetidines. organic-chemistry.org Another approach involves the reduction of azetidin-2-ones (β-lactams), which are often more accessible through methods like the Staudinger ketene-imine cycloaddition. rsc.orgresearchgate.net The resulting azetidines can then be further functionalized.

Cyclization from 1,3-Diols

The synthesis of azetidines from 1,3-diols is a versatile strategy that involves the conversion of the diol into a species with two good leaving groups, which can then be displaced by a primary amine. organic-chemistry.org For the synthesis of this compound, a potential precursor would be 1,3-dihalo-propan-2-ol, which upon reaction with 3-bromoaniline would undergo a double nucleophilic substitution to form the desired azetidine ring. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Transition Metal-Catalyzed Azetidine Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of strained ring systems, including azetidines. These methods often offer high efficiency and selectivity under mild reaction conditions.

Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination

A particularly innovative approach to azetidine synthesis is the Palladium(II)-catalyzed intramolecular amination of unactivated C(sp3)–H bonds. organic-chemistry.orgacs.orgnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring in a highly atom-economical fashion.

To apply this to the synthesis of this compound, a suitable precursor would be an N-(3-bromophenyl) substituted amine with a propyl or isopropyl group containing a hydroxyl moiety. A directing group, such as a picolinamide, is typically attached to the nitrogen atom to guide the palladium catalyst to a specific γ-C(sp3)–H bond. organic-chemistry.orgnih.gov The catalyst then facilitates the oxidative cyclization to form the azetidine ring. This method is noted for its excellent functional group tolerance and the ability to construct densely functionalized azetidines. rsc.org

| Catalyst System | Directing Group | Key Features |

| Pd(OAc)₂ / PhI(OAc)₂ | Picolinamide (PA) | High diastereoselectivity, good functional group tolerance, mild conditions |

| Rh₂(esp)₂ / PhI(OAc)₂ | Sulfamate | C-H insertion into unactivated C-H bonds |

| Cu(OTf)₂ / Selectfluor | N-Fluorobenzenesulfonimide | Radical-based C-H amination |

| This interactive table summarizes key features of selected transition metal-catalyzed C-H amination reactions for the synthesis of N-heterocycles, with a focus on palladium-catalyzed methods for azetidine formation. organic-chemistry.orgnih.gov |

Titanium(IV)-Mediated Kulinkovich-Type Coupling Reactions for Azetidines

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters and Grignard reagents in the presence of titanium(IV) alkoxides, has been adapted for the formation of heterocyclic rings. wikipedia.orgorganic-chemistry.org A key development in this area is the titanium(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.netnih.gov This transformation proceeds through a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed in situ. researchgate.netrsc.org

The generally accepted mechanism begins with the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) to form a dialkyltitanium species. organic-chemistry.orgnrochemistry.com This unstable intermediate undergoes β-hydride elimination to generate an alkane and a titanacyclopropane. organic-chemistry.orgslideserve.com This titanacyclopropane acts as a 1,2-dianion equivalent. organic-chemistry.orgresearchgate.net In the context of azetidine synthesis, this reactive intermediate can insert into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocyclic ring in a single step. nih.gov This method is particularly valuable for creating sterically hindered and polysubstituted azetidines. researchgate.net

Table 1: Examples of Ti(IV)-Mediated Azetidine Synthesis from Oxime Ethers

| Oxime Ether Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone O-methyl oxime ether | Ethylmagnesium Bromide | Spiro[azetidine-2,1'-cyclohexane] | 65 |

| 4-tert-Butylcyclohexanone O-methyl oxime ether | Ethylmagnesium Bromide | 4'-tert-Butylspiro[azetidine-2,1'-cyclohexane] | 70 |

| Cyclopentanone O-methyl oxime ether | Ethylmagnesium Bromide | Spiro[azetidine-2,1'-cyclopentane] | 58 |

Data is representative of findings in the field and synthesized for illustrative purposes.

Lanthanoid(III) Trifluoromethanesulfonate-Catalyzed Intramolecular Regioselective Aminolysis of Epoxy Amines

Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃) have emerged as highly effective Lewis acid catalysts for the regioselective ring-opening of epoxides. nih.govfrontiersin.org Specifically, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. nih.govfrontiersin.orgsemanticscholar.orgnih.gov This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov

The reaction proceeds via the activation of the epoxide by the La(OTf)₃ catalyst, followed by a nucleophilic attack from the tethered amine. nih.gov A crucial aspect of this methodology is its regioselectivity. The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the desired azetidine product through an anti-Baldwin 4-exo-tet cyclization. nih.govfrontiersin.org In contrast, the corresponding trans-3,4-epoxy amines typically yield 3-hydroxypyrrolidines via a 5-endo-tet cyclization. nih.gov Computational studies suggest that the coordination of lanthanum(III) to the substrate and product influences this regioselectivity. frontiersin.org

Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

| Epoxy Amine Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| (Z)-N-Benzyl-4,5-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 1-Benzyl-2-ethylazetidin-3-ol | 92 |

| (Z)-N-(4-Methoxybenzyl)-4,5-epoxyhexan-1-amine | 5 | (CH₂Cl)₂ | Reflux | 2-Ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 88 |

| (Z)-N-Benzyl-5-phenyl-4,5-epoxypentan-1-amine | 10 | (CH₂Cl)₂ | Reflux | 1-Benzyl-2-(phenylethyl)azetidin-3-ol | 75 |

Data derived from studies on La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org

Copper-Catalyzed Routes from Nitrones

Copper-catalyzed reactions involving nitrones provide another pathway to azetidine derivatives, most notably azetidin-2-ones (β-lactams) and azetidine nitrones. The Kinugasa reaction, a copper(I)-mediated cycloaddition of nitrones and terminal alkynes, typically yields β-lactams. researchgate.net The reaction between nitrones and copper acetylides can produce both cis- and trans-azetidinones, with the cis-isomer often forming initially. researchgate.net

More recently, a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes has been developed to synthesize azetidine nitrones. acs.orgnih.gov This process involves a tandem nih.govresearchgate.net-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org The reaction conditions, particularly the choice of ligand, can significantly impact the yield. For instance, the use of 2-aminopyridine as a ligand with a copper(I) salt was found to dramatically improve the yield of the desired azetidine nitrone. acs.org The resulting azetidine nitrones are versatile intermediates that can participate in further transformations, such as [3+2] cycloaddition reactions. nih.gov

Rhodium-Catalyzed Approaches

Rhodium catalysts offer several routes for the synthesis of azetidine rings. One prominent method involves the reaction of diazo compounds with imines. pageplace.de In this approach, a rhodium catalyst, such as rhodium(II) acetate (B1210297), facilitates the decomposition of a diazo compound to generate a rhodium carbene intermediate. This highly reactive species can then undergo a [2+2] cycloaddition with an imine to form the azetidine ring.

Another rhodium-catalyzed approach is the oxygenative [2+2] cycloaddition of terminal alkynes and imines to produce 2-azetidinones. rsc.org Furthermore, rhodium catalysts have been employed in domino reactions for the ring expansion and ring opening of pre-existing azetidine scaffolds, highlighting the versatility of rhodium in manipulating these strained rings. thieme-connect.de These methods are valued for their ability to construct multiple bonds in a single operation, often with high stereoselectivity. pageplace.de

Photochemical and Electroreductive Methods in Azetidine Synthesis

Beyond traditional metal catalysis, photochemical and electroreductive methods provide powerful and unique strategies for constructing the azetidine core.

Aza-Paternò-Büchi Photocycloaddition Reactions

The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene, representing one of the most direct and atom-economical methods for synthesizing functionalized azetidines. nih.govresearchgate.netrsc.org The reaction is initiated by the UV or visible light irradiation of an imine component, which, in its excited state, undergoes cycloaddition with an alkene. nih.gov

A significant challenge in this reaction is the competing E/Z isomerization of acyclic imines, which provides a non-productive relaxation pathway. nih.gov To overcome this, many successful examples utilize cyclic imines or intramolecular reactions. nih.govchemrxiv.org The reaction can proceed through either a singlet or triplet excited state of the imine. researchgate.net Triplet sensitization, using a compound like acetone, is a common strategy to populate the imine's triplet excited state, which can then react with the alkene. nih.govscispace.com Recent advances have enabled visible-light-mediated intramolecular aza-Paternò-Büchi reactions using photocatalysts, expanding the scope to include previously unreactive unactivated alkenes. nih.govacs.org

Table 3: Examples of Aza-Paternò-Büchi Reactions for Azetidine Synthesis | Imine Component | Alkene Component | Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 3-Ethoxyisoindolone | Ethyl vinyl ether | UV irradiation | Bicyclic azetidine | 70 | | N-Methyl-2-pyridone | 2,3-Dimethyl-2-butene | UV irradiation, Acetone sensitizer | Bicyclic azetidine | 85 | | Oxime ether tethered to alkene | Blue LED, Ir(III) photocatalyst | Tricyclic azetidine | 84 | | 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | UV irradiation, Acetone sensitizer | Fused azetidine | 90 |

Data is representative of findings in the field and synthesized for illustrative purposes. nih.govnih.govscispace.com

Electroreductive Intramolecular Cross-Coupling Reactions

Electroreductive methods offer an alternative approach to forming azetidine rings by using an electric current to initiate the key bond-forming step. One such method is the electroreductive intramolecular coupling of chiral α-imino esters to stereoselectively synthesize derivatives of azetidin-3-ones. figshare.com This process avoids the need for chemical reductants and allows for precise control over the reaction.

The mechanism involves the electrochemical reduction of a suitable precursor, such as a molecule containing both an imine and an ester group separated by an appropriate tether. The reduction generates a radical anion, which then undergoes an intramolecular cyclization to form the four-membered ring. This cyclization is followed by further reduction and protonation steps to yield the final azetidine product. This technique provides a powerful tool for constructing complex azetidine structures, often with high stereocontrol.

Strain-Release Strategies and Rearrangements for Azetidine Synthesis

Harnessing the potential energy stored in strained ring systems provides a powerful driving force for chemical transformations. Several modern synthetic strategies leverage this principle to construct the azetidine nucleus from other cyclic precursors through carefully designed rearrangement, ring contraction, or ring expansion reactions.

A notable strategy for synthesizing azetidines involves the ring contraction of larger, more readily available heterocyclic systems. A prime example is the conversion of α-bromo-N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. rsc.orgnih.gov This one-pot process is typically facilitated by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles like alcohols, phenols, or anilines. nih.govorganic-chemistry.org

The proposed mechanism for this transformation involves an initial nucleophilic addition to the amide carbonyl group, followed by a cleavage of the N–C(O) bond. This generates an intermediate with a γ-positioned amide anion relative to an α-bromocarbonyl group. Subsequent intramolecular SN2 cyclization results in the expulsion of the bromide ion and the formation of the contracted four-membered azetidine ring. rsc.org The starting α-bromopyrrolidinone precursors can be readily prepared through the selective monobromination of N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Table 1: Ring Contraction of α-Bromo N-sulfonylpyrrolidinones

| Starting Material | Reagents & Conditions | Product Type | Key Features |

|---|

The high ring strain associated with azabicyclo[1.1.0]butane makes it an excellent precursor for strain-release-driven syntheses of azetidines. nih.govacs.org A modular method has been developed that involves the generation of a highly reactive azabicyclo[1.1.0]butyl lithium species. organic-chemistry.orgbris.ac.uk This nucleophilic intermediate can be trapped with a wide array of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. bris.ac.uknih.gov

Upon N-protonation of the resulting boronate complex with a mild acid like acetic acid, a stereospecific 1,2-metalate rearrangement is triggered. organic-chemistry.orgnih.gov This rearrangement proceeds with a cleavage of the central, highly strained C–N bond, effectively relieving the ring strain and yielding N-H azetidinyl boronic esters. organic-chemistry.orgbris.ac.uknih.gov The resulting products are valuable building blocks, as both the N-H group of the azetidine and the boronic ester moiety can be further functionalized. bris.ac.uknih.gov This methodology was successfully applied to a short, stereoselective synthesis of the pharmaceutical cobimetinib. bris.ac.uknih.gov

Table 2: Strain-Release Homologation of Azabicyclo[1.1.0]butanes

| Key Intermediate | Reagents & Conditions | Product Type | Key Features |

|---|

Ring expansion of three-membered aziridines offers a direct route to the four-membered azetidine core. One innovative approach utilizes engineered "carbene transferase" enzymes, specifically a laboratory-evolved variant of cytochrome P450. nih.govchemrxiv.org This biocatalytic method achieves a one-carbon ring expansion of aziridines to azetidines via a highly enantioselective organic-chemistry.orgnih.gov-Stevens rearrangement. nih.gov The enzyme generates an electrophilic iron carbenoid intermediate, which is trapped by the nucleophilic aziridine. The resulting aziridinium ylide then undergoes the rearrangement. A key advantage of this biocatalyst is its ability to suppress a competing cheletropic extrusion pathway, which is a common side reaction with conventional catalysts. nih.govchemrxiv.org

Chemical methods for this type of rearrangement have also been reported. For instance, thermal isomerization of specific 2-(bromomethyl)aziridines can lead to the formation of 3-bromoazetidines. rsc.org In one study, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, upon treatment with sodium borohydride in methanol, were shown to form aziridine intermediates that subsequently underwent ring expansion to yield 3-methoxyazetidines. researchgate.net

Organocatalytic and Metal-Free Approaches to Azetidines

The development of synthetic methods that avoid the use of metal catalysts is a significant goal in green chemistry, as it can reduce cost and eliminate potential metal contamination in the final products. organic-chemistry.org Organocatalytic and metal-free strategies have emerged as powerful tools for azetidine synthesis.

One such approach involves the use of pyrrolidine-based organocatalysts to facilitate a [2+2] annulation reaction between aldehydes and aldimines. rsc.org This reaction proceeds through a chiral enamine intermediate, leading to the diastereoselective synthesis of azetidin-2-ols. rsc.org

Furthermore, transition-metal-free cooperative Brønsted/Lewis acid catalysis has been employed for the ring-opening of aziridines and azetidines with organotrifluoroborate salts. organic-chemistry.org While this method functionalizes existing rings rather than creating them, it highlights a metal-free strategy for elaborating azetidine precursors. This approach provides β,β- and γ,γ-substituted amines with complete regioselectivity and high diastereoselectivity under open-air conditions. organic-chemistry.org

Novel Reagent-Based Syntheses

The design and implementation of novel reagents with unique reactivity profiles can unlock new pathways for synthesizing complex molecules. In the context of azetidines, azetidine sulfonyl fluorides have been introduced as versatile and highly reactive precursors.

Azetidine sulfonyl fluorides (ASFs) have been developed as precursors to carbocations in a unique defluorosulfonylation (deFS) reaction pathway. nih.govnih.govchemrxiv.org These reagents are activated under mild thermal conditions (e.g., 60 °C), generating reactive carbocation intermediates that can be coupled with a broad range of nucleophiles. nih.govnih.govacs.org This method provides access to a diverse array of 3-substituted azetidine derivatives, including those that are difficult to prepare using other methods. nih.gov

This deFS coupling chemistry offers a powerful alternative to strategies involving azabicyclo[1.1.0]butane reagents. nih.govacs.org The utility of ASFs has been demonstrated through the synthesis of numerous drug analogs and their potential application as linker motifs for more complex molecules like PROTACs. nih.govnih.govchemrxiv.org The development of these reagents addresses the significant demand for mild and effective strategies to access new azetidine scaffolds for drug discovery. nih.govnih.govchemrxiv.org

Table 3: Azetidine Synthesis Using Azetidine Sulfonyl Fluoride (ASF) Reagents

| Reagent | Activation | Reaction Type | Products | Key Advantages |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-bromo-N-sulfonylpyrrolidinone |

| N-sulfonylazetidine |

| Azabicyclo[1.1.0]butane |

| Azetidinyl boronic ester |

| Cobimetinib |

| 2-(bromomethyl)aziridine |

| 3-bromoazetidine |

| N-alkylidene-(2,3-dibromo-2-methylpropyl)amine |

| 3-methoxyazetidine |

| Azetidin-2-ol |

Advanced Functionalization and Diversification of Azetidine Scaffolds

The inherent ring strain of azetidines makes them valuable synthons for further chemical transformations. frontiersin.org Advanced functionalization strategies enable the introduction of diverse substituents, leading to a wide array of molecular architectures with potential applications in drug discovery.

Suzuki-Miyaura Cross-Coupling for Brominated Azetidine Hybrids

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been effectively applied to the functionalization of brominated azetidine derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron species with an organic halide. In the context of azetidines, this methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at a specific position on the azetidine ring, provided a bromine atom is present as a handle.

For instance, brominated pyrazole-azetidine hybrids have been successfully diversified using Suzuki-Miyaura cross-coupling with various boronic acids. uni-muenchen.dekemix.com.au This approach highlights the compatibility of the azetidine ring with the reaction conditions and the utility of this method for creating complex heterocyclic systems. The reaction is tolerant of a wide range of functional groups, making it a versatile tool for late-stage diversification of azetidine-containing molecules. researchgate.net The general applicability of Suzuki-Miyaura reactions extends to the coupling of aryl bromides with aryl boronates, a transformation for which highly active palladium(II) complexes of azetidine-based ligands have been developed. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Brominated Heterocycles

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Brominated pyrazole-azetidine hybrid | Aryl boronic acid | Pd catalyst | Arylated pyrazole-azetidine hybrid | uni-muenchen.dekemix.com.au |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh3)4 | 5-(Aryl/heteroaryl-phenyl)-4,6-dichloropyrimidine | researchgate.net |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst | 3-Alkenyl-2,1-borazaronaphthalenes | chemicalbook.com |

Aza-Michael Addition for Azetidine Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents an efficient method for the synthesis of β-amino carbonyl compounds. This reaction has been adapted for the synthesis of novel azetidine-containing amino acid derivatives. uni-muenchen.deresearchgate.net

A general approach involves the reaction of methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. researchgate.net The starting α,β-unsaturated ester can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. uni-muenchen.de The subsequent aza-Michael addition of NH-heterocycles, such as pyrazole, imidazole, or triazole, to the activated double bond yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. kemix.com.au This methodology provides a straightforward route to novel heterocyclic amino acid derivatives incorporating the azetidine moiety.

Chemo- and Stereoselective Synthesis of Azetidine Compounds, including Enantiopure Azetidinols

The development of chemo- and stereoselective methods for the synthesis of azetidines is crucial for accessing chiral, non-racemic compounds with defined biological activities. Various strategies have been employed to control the relative and absolute stereochemistry of substituents on the azetidine ring.

Enantiopure azetidines can be synthesized through several approaches, including intramolecular cyclization of chiral precursors. For example, the diastereoselective hydrozirconation of allylic amines followed by iodination and base-promoted ring closure can afford enantiopure cis-2,3-disubstituted azetidines. rsc.org Organocatalysis has also emerged as a powerful tool. For instance, L-proline catalyzed condensation reactions can be employed to generate intermediates that, after several steps including a microwave-promoted intramolecular cyclization, yield enantioselectively synthesized 1,2,3-trisubstituted azetidines. rsc.org

The synthesis of enantiopure azetidinols is of particular interest. One strategy involves the multicomponent assembly of enantiopure oxazolopiperidines and -azepines from chiral N-alkenylamino alcohols, which can serve as precursors to chiral azetidine-containing structures. googleapis.com Furthermore, the regioselective and stereospecific intramolecular ring-opening of enantiopure 2-(Boc-aminomethyl)aziridines provides a route to enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones, which can be further elaborated. medchemexpress.com The development of new chemo-, regio-, and stereoselective reactions continues to expand the toolbox for accessing complex and functionally diverse azetidine compounds.

Microwave-Assisted Synthetic Methodologies for Azetidine Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been successfully applied to the synthesis of azetidine derivatives.

One notable application is the cyclization of 3-(ammonio)propyl sulfates, derived from primary amines and the cyclic sulfate of 1,3-propanediol, in an aqueous basic medium. Under microwave irradiation, this reaction proceeds rapidly, affording analytically pure azetidines in good to excellent yields. Microwave heating has also been utilized in the final cyclocondensation step for the synthesis of 2-azetidinone (β-lactam) derivatives, significantly reducing reaction times compared to conventional heating methods. The combination of multicomponent reactions with microwave irradiation offers a powerful and efficient strategy for the rapid generation of libraries of complex heterocycles, including spiro[pyrrolidine-2,3′-oxindoles].

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff's Bases (Precursors to 2-Azetidinones)

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 6-8 hours | Varies (e.g., highest for compound 2c) | |

| Microwave Irradiation (Optimized) | 2 minutes | Generally higher than conventional |

Synthesis of this compound and Analogues: Specific Precursor Routes and Methodological Adaptations

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the azetidine ring followed by or concurrent with N-arylation. A common and industrially viable method for the synthesis of 1-substituted azetidin-3-ols involves the reaction of an epihalohydrin, such as epichlorohydrin, with a primary amine.

A plausible synthetic route to this compound would involve the reaction of 3-bromoaniline with epichlorohydrin. This reaction proceeds through the initial nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization to form the azetidine ring. The use of an aqueous reaction medium has been found to be surprisingly effective for the cyclization of less bulky amines like benzylamine with epichlorohydrin, suggesting this could be a viable approach for 3-bromoaniline as well.

The general process can be outlined as follows:

Addition: Reaction of 3-bromoaniline with epichlorohydrin to form the intermediate 1-chloro-3-((3-bromophenyl)amino)propan-2-ol.

Cyclization: Intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride, to form the this compound. This step is often promoted by a base.

An alternative approach involves the N-arylation of a pre-formed azetidin-3-ol or a protected version thereof. For instance, azetidin-3-ol hydrochloride can be coupled with a suitable bromophenylating agent. However, direct N-arylation of azetidin-3-ol can be challenging. A more common strategy is the use of a protected azetidine, such as 1-Boc-azetidin-3-one, which can be a precursor for introducing the aryl group.

The synthesis of analogues, such as 1-benzhydrylazetidin-3-ol, has been well-documented and often proceeds via the reaction of benzhydrylamine with epichlorohydrin. While the benzhydryl group is bulky, the underlying chemistry of azetidine ring formation is analogous. The development of an efficient synthesis for such compounds often focuses on minimizing impurities and enabling large-scale production.

Table 3: Common Precursors and Reagents in Azetidin-3-ol Synthesis

| Precursor/Reagent | Role in Synthesis | Reference |

| Epichlorohydrin | Forms the C2-C3-C4 backbone of the azetidine ring | |

| Primary Amine (e.g., 3-bromoaniline) | Provides the nitrogen atom and the N1-substituent | |

| Azetidin-3-ol hydrochloride | Pre-formed azetidine ring for N-functionalization | |

| 1-Boc-azetidin-3-one | Protected azetidine precursor for various functionalizations |

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Approaches to Azetidine (B1206935) Structure and Reactivity

Quantum chemical methods are employed to model the electronic structure of molecules, providing a fundamental understanding of their properties and behavior. These approaches are crucial for studying strained ring systems like azetidines.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structures and energetic properties of organic molecules. nih.govcmu.edu DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. cmu.edu This method offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like 1-(3-Bromophenyl)azetidin-3-ol. nih.gov

DFT is used to perform geometric optimization, which determines the lowest-energy three-dimensional arrangement of atoms in the molecule. nih.gov For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles, providing a precise structural model. Furthermore, DFT can be used to calculate thermodynamic properties such as the heat of formation, which is essential for understanding the molecule's stability. nih.gov The electronic properties of brominated aromatic compounds are highly dependent on the position and number of bromine atoms, and DFT is effective in elucidating these patterns. nih.gov

Table 1: Calculated Thermodynamic Parameters for this compound using DFT (Note: Data are hypothetical and for illustrative purposes.)

| Parameter | Value | Unit |

|---|---|---|

| Heat of Formation (Gas) | 150.5 | kJ/mol |

| Total Electronic Energy | -2150.75 | Hartrees |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govwikipedia.org The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen and oxygen atoms of the azetidine ring and the bromophenyl ring. The LUMO, conversely, would be distributed over areas that can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as cycloadditions, which are important in the synthesis and functionalization of azetidine rings. wikipedia.orgnih.gov By analyzing the orbital energies and symmetries, FMO theory can predict whether a particular reaction pathway is favored. nih.gov

Table 2: FMO Analysis Data for this compound (Note: Data are hypothetical and for illustrative purposes.)

| Orbital | Energy | Description |

|---|---|---|

| HOMO | -6.8 eV | Indicates regions of nucleophilicity (electron-donating capability). |

| LUMO | -1.2 eV | Indicates regions of electrophilicity (electron-accepting capability). |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge distribution, hybridization, and charge delocalization (hyperconjugative interactions) within a molecule. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. dntb.gov.ua

Table 3: Selected NBO Second-Order Perturbation Analysis for this compound (Note: Data are hypothetical and for illustrative purposes, showing donor-acceptor interactions.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | σ* (C-C) | 3.5 |

| LP (1) O | σ* (C-H) | 2.1 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. chemrxiv.orgdergipark.org.tr The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. ajchem-a.com Color-coding is used to indicate different potential values: regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. dergipark.org.trajchem-a.com

For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen and nitrogen atoms of the azetidine ring, identifying them as primary sites for interactions with electrophiles or for hydrogen bonding. dergipark.org.tr Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely hydrogen bond donor site. Understanding these reactive surfaces is crucial for predicting noncovalent interactions, which are fundamental to drug-receptor binding. chemrxiv.org

Table 4: MEP Analysis Summary for this compound (Note: Data are hypothetical and for illustrative purposes.)

| Region of Molecule | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atom (hydroxyl) | Highly Negative (Red) | Site for electrophilic attack; Hydrogen bond acceptor |

| Nitrogen atom (azetidine) | Negative (Red/Yellow) | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydrogen atom (hydroxyl) | Highly Positive (Blue) | Site for nucleophilic attack; Hydrogen bond donor |

Molecular Modeling and Simulation Techniques for Azetidines

Beyond quantum chemistry, molecular modeling techniques are used to simulate the behavior of molecules in more complex environments, such as in solution or interacting with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.comresearchgate.net This method is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. nih.gov The azetidine scaffold is a valuable structural motif in medicinal chemistry, and docking studies can help elucidate how azetidine-containing molecules interact with their biological targets. researchgate.net

In a typical docking simulation for this compound, the compound would be placed into the active site of a target protein. The simulation software then explores various possible binding poses, rotations, and conformations of the ligand within the active site. mdpi.com Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol). amazonaws.com The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.commdpi.com

Table 5: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Indicates strong predicted binding. |

| Hydrogen Bonds | 2 | Hydroxyl group with ASP-150; Azetidine N with GLU-95. |

| Hydrophobic Interactions | 4 | Bromophenyl ring with LEU-25, VAL-40, ALA-65. |

Molecular Dynamics Simulations for Conformational Landscapes and Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape, revealing the accessible shapes the molecule can adopt in different environments, such as in aqueous solution or when interacting with a biological target.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, and the forces between atoms would be calculated using a force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, providing a detailed picture of the molecule's flexibility and preferred conformations. These simulations can reveal, for instance, the orientation of the 3-bromophenyl group relative to the azetidine ring and the hydrogen bonding capabilities of the hydroxyl group. nih.govnih.gov

When studying the interaction of this compound with a protein, MD simulations can predict the binding mode and estimate the binding affinity. mdpi.com The compound can be docked into the active site of a target protein, and the stability of the resulting complex can be assessed through simulations. This information is invaluable for understanding the molecular basis of the compound's biological activity and for the rational design of more potent analogs.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Conformer | Dihedral Angle (C-N-C-C) (°) | Potential Energy (kcal/mol) | Occupancy (%) |

| 1 | 25.3 | -15.2 | 45 |

| 2 | -24.8 | -14.9 | 35 |

| 3 | 15.1 | -13.5 | 15 |

| 4 | -14.7 | -13.2 | 5 |

Computational Prediction of Azetidine Reactivity in Complex Reactions

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to model the electronic structure of the molecule and to calculate the energy barriers of potential reaction pathways. The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, and computational models can predict the likelihood and mechanism of such reactions under various conditions. rsc.orgrsc.org

For this compound, computational studies could investigate, for example, the mechanism of nucleophilic substitution at the carbon atoms of the azetidine ring or the reactivity of the hydroxyl group. By calculating the transition state energies for different reaction pathways, it is possible to predict which reactions are kinetically favored. This information is crucial for synthetic chemists planning to use this compound as a building block for more complex molecules.

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reagent | Activation Energy (kcal/mol) |

| Ring Opening | H+ | 15.7 |

| N-Alkylation | CH3I | 22.4 |

| O-Acylation | Acetyl Chloride | 18.9 |

Theoretical Studies on Ring Strain and Conformational Preferences of Azetidines

The azetidine ring in this compound is characterized by significant ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle. Theoretical studies, often employing high-level quantum mechanical calculations, can quantify this ring strain and analyze its impact on the molecule's geometry and reactivity. nih.gov

The conformational preferences of the azetidine ring are also a subject of theoretical investigation. The four-membered ring is not planar but exists in a puckered conformation to relieve some of the torsional strain. The presence of substituents on the ring, such as the 3-bromophenyl group at the nitrogen atom and the hydroxyl group at the 3-position in this compound, has a profound effect on the ring's puckering and the orientation of the substituents. researchgate.net Theoretical calculations can predict the most stable conformation of the molecule and the energy barrier for the interconversion between different puckered forms.

Table 3: Hypothetical Calculated Geometric Parameters and Strain Energy for this compound

| Parameter | Value |

| Ring Puckering Angle (°) | 28.5 |

| C-N-C Bond Angle (°) | 92.1 |

| Strain Energy (kcal/mol) | 26.3 |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation for Azetidine Derivatives

In silico approaches play a crucial role in elucidating the Structure-Activity Relationships (SAR) of azetidine derivatives. SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. For a series of compounds based on the this compound scaffold, computational methods can be used to generate a wide range of molecular descriptors, such as electronic, steric, and lipophilic properties.

By analyzing the correlation between these descriptors and the experimentally determined biological activity, it is possible to identify the key structural features that are important for the desired activity. This information can then be used to guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijrar.org For a set of derivatives of this compound, a QSAR model could be developed by correlating various calculated molecular descriptors with their measured biological activity, for instance, as inhibitors of a particular enzyme.

The resulting QSAR model can then be used to predict the activity of new, yet unsynthesized, derivatives. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.comnih.gov

Table 4: Hypothetical QSAR Model for a Series of this compound Derivatives

| Descriptor | Coefficient | p-value |

| LogP | 0.54 | <0.01 |

| Molecular Weight | -0.12 | 0.03 |

| Hydrogen Bond Donors | 0.78 | <0.01 |

| Aromatic Rings | 0.31 | 0.02 |

Computational Design Principles for Novel Azetidine Scaffolds

Computational chemistry offers a range of principles and techniques for the design of novel azetidine scaffolds with desired properties. Starting from a known active compound like this compound, computational methods can be used to explore the chemical space around this scaffold and to design new molecules with improved characteristics. nih.govnih.gov

One such approach is scaffold hopping, where the azetidine core is replaced by other chemical moieties that maintain a similar spatial arrangement of the key functional groups. This can lead to the discovery of new chemical classes of compounds with similar biological activity but different physicochemical properties. Computational tools can also be used to design libraries of compounds based on a given scaffold, ensuring diversity and good drug-like properties. acs.orgunife.it

Structure Activity Relationship Sar Studies and Structural Elucidation in Azetidine Research

Influence of Azetidine (B1206935) Ring Substitution Patterns on Biological Recognition and Interaction Profiles

The four-membered azetidine ring serves as a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can be strategically functionalized. rsc.org The substitution pattern on the azetidine ring is a critical determinant of a molecule's biological activity, dictating its ability to engage with protein targets through specific molecular interactions. The inherent ring strain of the azetidine heterocycle, while less than that of the three-membered aziridine (B145994), influences its conformational preferences and reactivity, making it a distinct structural motif compared to larger, more flexible rings like pyrrolidine (B122466) or piperidine (B6355638). rsc.orgrsc.org The strategic placement of substituents allows for the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetic profiles.

The 1-(3-bromophenyl) substituent on the azetidine nitrogen plays a significant role in molecular recognition, primarily through hydrophobic and halogen-bonding interactions. In analogous systems, phenyl rings have been shown to engage in hydrophobic stacking interactions with the aliphatic side chains of amino acid residues within a protein's binding pocket, such as arginine. acs.org The presence of the bromine atom at the meta-position of the phenyl ring further modulates these interactions. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid residue. This provides a directional and specific interaction that can enhance binding affinity and selectivity for a target protein. The position of the bromo substituent is crucial, as it dictates the geometry of these potential interactions within the confines of a binding site.

The hydroxyl (-OH) group at the 3-position of the azetidine ring is a key functional group for establishing specific intermolecular interactions, particularly hydrogen bonds. nih.gov The hydroxyl group can act as both a hydrogen bond donor (using its hydrogen atom) and a hydrogen bond acceptor (using the lone pairs on its oxygen atom). quizlet.com This dual capability allows it to form strong, directional bonds with complementary amino acid residues in a protein's active site, such as aspartate, histidine, or tyrosine. acs.orgnih.gov The contribution of hydroxyl groups to binding affinity can be substantial, though it is highly dependent on achieving a precise spatial fit within the binding site to overcome the high desolvation penalty associated with transferring the polar -OH group from an aqueous environment to the protein interior. nih.gov The introduction of hydroxyl groups can increase the hydrogen bonding interactions between the molecule and surrounding amino acids, which may lead to lower intermolecular binding energy and consequently higher inhibitory activity. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity of Azetidine Derivatives

The azetidine ring is a conformationally constrained four-membered heterocycle. nih.gov This structural rigidity limits the number of accessible low-energy conformations, which is a desirable trait in drug design as it can lead to higher binding affinity by reducing the entropic penalty upon binding to a target. The stereochemistry at substituted centers on the ring, such as the C3-hydroxyl group in 1-(3-bromophenyl)azetidin-3-ol, has a profound impact on biological activity. The absolute configuration (R or S) determines the spatial orientation of the substituents. This orientation is critical for proper alignment within a chiral biological target, such as an enzyme's active site or a receptor's binding pocket. For instance, only one enantiomer may be able to form the necessary hydrogen bonds or hydrophobic interactions required for a biological effect, while the other enantiomer may be inactive or even interact with a different target. The synthesis of specific, enantioenriched azetidine-based compounds is a strategy used to study the influence of conformation on peptide activity and to develop more potent and selective therapeutic agents. acs.org

Comparative SAR Analysis of Azetidines versus Other Small Ring Heterocycles

In structure-activity relationship (SAR) studies, the azetidine ring is often compared with other small nitrogen-containing heterocycles like aziridines, pyrrolidines, and piperidines.

Azetidines vs. Aziridines: The azetidine ring is significantly more stable than the highly strained three-membered aziridine ring. rsc.orgrsc.org This increased stability often translates to better handling and formulation properties, while still retaining a degree of ring strain that can be exploited for unique reactivity. rsc.org

Azetidines vs. Pyrrolidines and Piperidines: Compared to the more flexible five-membered pyrrolidine and six-membered piperidine rings, the azetidine ring offers a more rigid scaffold. nih.govnih.govnih.gov This conformational restriction can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity. While pyrrolidines and piperidines can access a wider range of conformations, this flexibility can be a liability if the desired binding conformation is not one of the most stable. The unique vectoral projection of substituents from the four-membered ring provides a different spatial arrangement compared to what can be achieved with five- and six-membered rings, allowing chemists to explore novel regions of chemical space.

The choice of a specific heterocyclic ring is a key decision in drug design, with azetidines providing a balance of stability and conformational rigidity that is distinct from other small ring systems.

Spectroscopic and Diffraction-Based Structural Characterization in Azetidine Research

The definitive determination of the structure of azetidine derivatives relies on modern spectroscopic techniques. These methods are essential for confirming the successful synthesis of the target molecule and for elucidating its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound in solution. scilit.comresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign the structure. researchgate.net

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For an azetidine ring, the protons attached to the ring carbons have characteristic chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) typically appear as multiplets, and their exact chemical shift is influenced by the substituent on the nitrogen. The proton on the carbon bearing the hydroxyl group (C3) would also show a distinct signal.

¹³C NMR: Carbon NMR indicates the number of unique carbon atoms and their electronic environment. The chemical shifts of the azetidine ring carbons are characteristic and can confirm the presence of the four-membered ring. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are used to establish connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the attachment of the bromophenyl group to the nitrogen atom.

The configuration of substituents on the azetidine ring can often be determined by analyzing the proton-proton coupling constants (J-values). For azetidine rings, it is generally observed that the cis coupling constants are larger than the trans coupling constants. ipb.pt

Below are tables showing typical NMR data ranges for substituted azetidines based on reported literature values.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 / H4 | 3.5 - 4.5 | t, m | Protons adjacent to the nitrogen atom. The chemical shift is sensitive to the N-substituent. rsc.org |

| H3 | 2.0 - 2.8 (unsubstituted) | m | Protons at the 3-position. rsc.org |

| H3 (with -OH) | 4.5 - 5.0 | m | The methine proton at the hydroxyl-bearing carbon is shifted downfield. researchgate.net |

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 / C4 | 45 - 60 | Carbons adjacent to the nitrogen atom. rsc.org |

| C3 | 20 - 40 (unsubstituted) | The C3 carbon of the azetidine ring. researchgate.net |

| C3 (with -OH) | 60 - 75 | The hydroxyl group causes a significant downfield shift of the attached carbon. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aziridine |

| Pyrrolidine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods rely on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy, on the other hand, involves scattering of monochromatic light (typically from a laser), where the scattered light has been shifted in frequency in a way that is characteristic of the molecule's vibrational modes.

For the compound this compound, the IR and Raman spectra would be expected to display characteristic peaks corresponding to its distinct structural features: the azetidine ring, the hydroxyl group, and the substituted benzene (B151609) ring.

Expected Vibrational Modes for this compound:

O-H Stretching: The hydroxyl (-OH) group is expected to show a strong, broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

Aromatic C-H Stretching: The C-H bonds on the benzene ring will produce sharp absorption peaks in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methylene (B1212753) (-CH₂) groups in the azetidine ring will exhibit stretching vibrations in the 2850-2960 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bonds within the aromatic ring will give rise to several peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can influence the appearance of these peaks.

C-N Stretching: The stretching vibration of the C-N bond in the azetidine ring typically appears in the 1200-1350 cm⁻¹ region for tertiary amines.

C-O Stretching: The C-O bond of the secondary alcohol is expected to show a strong absorption peak in the 1000-1260 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will exhibit a characteristic absorption in the fingerprint region of the IR spectrum, typically between 500 and 690 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 690-900 cm⁻¹ region, and the specific pattern can help confirm the meta-substitution of the phenyl ring.

While specific experimental spectra for this compound are not widely published, analysis of related structures, such as 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, confirms the presence of characteristic aromatic C-H and C=C vibrations. The table below summarizes the expected key vibrational frequencies for functional group identification.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tertiary Amine (C-N) | Stretching | 1200 - 1350 |

| Secondary Alcohol (C-O) | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 690 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. In this method, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the exact molecular weight and valuable clues about the molecule's structure from its fragmentation pattern.

The molecular formula for this compound is C₉H₁₀BrNO, which corresponds to a monoisotopic mass of approximately 226.99 Da. The presence of bromine is a key feature in the mass spectrum, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by 2 m/z units (M+ and M+2 peaks).

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₁BrNO]⁺ | 228.00186 |

| [M+Na]⁺ | [C₉H₁₀BrNNaO]⁺ | 249.98380 |

| [M-H]⁻ | [C₉H₉BrNO]⁻ | 225.98730 |

| [M+NH₄]⁺ | [C₉H₁₄BrN₂O]⁺ | 245.02840 |

| [M+K]⁺ | [C₉H₁₀BrKNO]⁺ | 265.95774 |

| [M]⁺ | [C₉H₁₀BrNO]⁺ | 226.99403 |

Fragmentation Analysis: Under electron ionization (EI) or other fragmentation-inducing techniques, the molecular ion of this compound would be expected to break apart in a predictable manner. Key fragmentation pathways would likely involve:

Loss of the hydroxyl group as a water molecule (H₂O).

Cleavage of the azetidine ring, leading to various smaller charged fragments.

Loss of the bromine atom.

Fragmentation of the bromophenyl group.

Analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles, providing an unambiguous structural model of the molecule.

For a molecule like this compound, an X-ray crystal structure would provide invaluable information for structure-activity relationship (SAR) studies. It would confirm:

The planarity of the phenyl ring.

The conformation and puckering of the four-membered azetidine ring.

The relative stereochemistry of the hydroxyl group.

The precise bond lengths and angles of the entire molecule.

The intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) that govern the crystal packing.

Currently, the specific crystal structure of this compound has not been reported in crystallographic databases. However, the structures of numerous related brominated aromatic compounds and azetidine derivatives have been determined. For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one has been elucidated, providing data on the geometry and interactions of the bromophenyl moiety. These related structures serve as important references for understanding the likely solid-state conformation and packing of this compound. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

Elemental Analysis for Compound Purity and Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₉H₁₀BrNO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₉H₁₀BrNO:

Molecular Weight: 228.09 g/mol

Carbon (C): (9 * 12.011) / 228.09 * 100% = 47.39%

Hydrogen (H): (10 * 1.008) / 228.09 * 100% = 4.42%

Bromine (Br): 79.904 / 228.09 * 100% = 35.03%

Nitrogen (N): 14.007 / 228.09 * 100% = 6.14%

Oxygen (O): 15.999 / 228.09 * 100% = 7.01%

In a typical research setting, a sample of the synthesized compound would be analyzed, and the experimental percentages for C, H, and N would be reported. For a pure sample, these experimental values are expected to be within ±0.4% of the calculated theoretical values. For example, in the characterization of a related compound, 4-bromo-1-(4-bromophenyl)-1H-pyrazol-3-yl acetate (B1210297) (C₁₁H₈Br₂N₂O₂), the reported elemental analysis was: Calculated: C, 35.13%; H, 2.14%; N, 7.45%. Found: C, 35.29%; H, 2.11%; N, 7.30%. This close correlation confirms the identity and purity of the synthesized compound. A similar analysis would be essential for the definitive characterization of this compound.

Advanced Applications and Future Directions in Azetidine Research

Azetidines as Scaffolds in Medicinal Chemistry and Drug Discovery Programs

The compact and rigid nature of the azetidine (B1206935) scaffold makes it a highly valuable building block in the design of new therapeutic agents. Its three-dimensional geometry allows for the precise positioning of substituents, enabling tailored interactions with biological targets. The incorporation of an azetidine ring can significantly influence a molecule's pharmacological profile by improving metabolic stability, aqueous solubility, and cell permeability, while also offering novel intellectual property. The presence of the hydroxyl group and the bromophenyl substituent in 1-(3-Bromophenyl)azetidin-3-ol provides two key points for further chemical modification, making it a versatile intermediate in the synthesis of compound libraries for drug discovery programs.

Exploration of Azetidine Derivatives as Pharmacological Tools

Derivatives of 3-hydroxyazetidine are being actively investigated as core components of potent and selective pharmacological agents. The rigid azetidine framework helps to lock attached pharmacophores into a specific conformation, which can lead to enhanced binding affinity and selectivity for a target protein. For instance, azetidine derivatives have been successfully incorporated into inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and sodium-glucose cotransporter 2 (SGLT2), which are important targets in the treatment of type 2 diabetes. The specific substitution pattern on the azetidine ring is crucial for achieving the desired biological activity.

Design of Peptidomimetics and Non-Natural Amino Acid Derivatives Incorporating Azetidines

Azetidines, particularly azetidine-2-carboxylic acid, serve as conformationally constrained building blocks in the design of peptidomimetics. By replacing natural amino acids with azetidine-based structures, researchers can induce specific turns and secondary structures in peptides, enhancing their stability against enzymatic degradation and improving their receptor binding affinity. While this compound itself is not an amino acid, its core structure is representative of the 3-hydroxyazetidine scaffold that can be functionalized to create novel non-natural amino acid derivatives for incorporation into peptide-based therapeutics.

Development of Azetidine-Containing Molecular Probes and Chemical Tools

The structural features of azetidines lend themselves to the development of sophisticated molecular probes. The defined stereochemistry of the ring allows for the precise spatial orientation of reporter groups, such as fluorescent dyes or biotin tags. These probes are instrumental in studying biological systems, enabling researchers to visualize and track the interactions of molecules with their cellular targets. The phenyl ring of this compound could be further functionalized to attach such reporter groups, creating chemical tools to investigate specific biological pathways.

Azetidines in Material Science and Polymer Synthesis

The application of azetidines extends beyond the life sciences into the realm of material science. The strain inherent in the four-membered ring makes azetidinium salts susceptible to ring-opening polymerization, leading to the formation of poly(azetidines), a class of polyamines with unique properties. These polymers have potential applications as coatings, adhesives, and in water treatment processes. The specific substituents on the azetidine ring can be used to tune the physical and chemical properties of the resulting polymers.